7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that features a pyrrolo[2,3-d]pyrimidine core with a 3,4,5-trimethoxyphenyl group attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 3,4,5-trimethoxyphenyl group: This step often involves nucleophilic substitution reactions where the trimethoxyphenyl group is introduced to the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-cancer properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in the treatment of warts.
Trimetrexate: A dihydrofolate reductase inhibitor with a similar structural motif.
Uniqueness
7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of the pyrrolo[2,3-d]pyrimidine core and the 3,4,5-trimethoxyphenyl group. This combination imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds.
Properties
Molecular Formula |
C17H20N4O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H20N4O3/c1-21-6-5-12-16(19-10-20-17(12)21)18-9-11-7-13(22-2)15(24-4)14(8-11)23-3/h5-8,10H,9H2,1-4H3,(H,18,19,20) |
InChI Key |
DUSGNCFNMBONJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)NCC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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